Product packaging for 4-Phenoxy Levomethorphan(Cat. No.:)

4-Phenoxy Levomethorphan

Cat. No.: B1645902
M. Wt: 363.5 g/mol
InChI Key: FGMSEQUOXWPSMD-DCLXLUIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Morphinan (B1239233) Chemical Class in Receptor Pharmacology and Medicinal Chemistry

The morphinan skeleton, a tetracyclic ring system, is the fundamental structure of a wide array of compounds that interact with the central nervous system, most notably with opioid receptors. lookchem.comresearchgate.net Naturally occurring alkaloids such as morphine and codeine are archetypal morphinans that have been used for centuries for their potent analgesic properties. wikipedia.org In modern medicinal chemistry, the morphinan scaffold is a privileged structure, serving as a versatile platform for the synthesis of not only opioid agonists and antagonists but also compounds targeting other receptor systems. nih.govacs.org The therapeutic utility of morphinans extends beyond analgesia, with derivatives being investigated and used for conditions like cough suppression and addiction therapy. wikipedia.orgwikipedia.org The rich pharmacology of this class is a direct consequence of how subtle structural modifications can profoundly alter receptor affinity, selectivity, and functional activity. mdpi.com

Rationale for Novel Structural Modifications: The Case of Phenoxy Substitution on the Levomethorphan Scaffold

The modification of the morphinan structure is a key strategy in the quest for agents with improved therapeutic profiles, such as enhanced potency, better side-effect profiles, or altered receptor selectivity. mdpi.com One such modification is the introduction of a phenoxy group, an ether linkage to a phenyl ring, onto the morphinan backbone. While direct research on 4-Phenoxy Levomethorphan is not extensively published, the rationale for such a substitution can be inferred from studies on related compounds. For instance, research into (-)-3-Phenoxy-N-methylmorphinan, a positional isomer, suggests that the introduction of a phenoxy moiety is a strategic approach to modulate the compound's interaction with opioid receptors. ontosight.ai The phenoxy group can influence the electronic and steric properties of the molecule, potentially leading to altered binding affinities and functional outcomes at the mu (µ), delta (δ), and kappa (κ) opioid receptors. ontosight.aiontosight.ai A patent for the synthesis of "3-methoxy-4-phenoxy N-methyl-morphinan" as a synthetic intermediate further indicates an interest in this type of substitution for creating novel morphinan derivatives. google.com The exploration of such analogs is driven by the hypothesis that the addition of a bulky, lipophilic phenoxy group could lead to a unique pharmacological profile, possibly enhancing receptor affinity or altering the signaling cascade initiated upon receptor binding.

Fundamental Concepts of Stereoisomerism and Enantioselectivity in Drug Action, with Emphasis on Morphinans

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of paramount importance in pharmacology. In the morphinan class, the stereochemistry of the molecule is a critical determinant of its biological activity. google.com Morphinans possess multiple chiral centers, leading to the existence of enantiomers (non-superimposable mirror images).

The differential effects of the enantiomers of methorphan, racemethorphan, serve as a classic example of enantioselectivity. Levomethorphan, the (-)-enantiomer, is a potent opioid analgesic, while its mirror image, dextromethorphan (B48470), is a widely used over-the-counter cough suppressant with a distinct pharmacological profile that includes NMDA receptor antagonism at higher doses. wikipedia.org This stark difference in activity underscores the highly specific three-dimensional interactions between the drug molecule and its biological target. The opioid receptors are chiral entities that can distinguish between the enantiomers of a ligand, leading to vastly different pharmacological responses. google.com Therefore, the stereochemistry of this compound is expected to be a crucial factor in its interaction with opioid and other receptors.

Table 1: Comparison of Methorphan Enantiomers

FeatureLevomethorphanDextromethorphan
Stereoisomer levo (-)dextro (+)
Primary Activity Opioid AgonistAntitussive
Receptor Affinity High affinity for opioid receptorsLow affinity for opioid receptors; NMDA receptor antagonist
Clinical Use Not marketed as an analgesicOver-the-counter cough suppressant

This table is for illustrative purposes to highlight the concept of enantioselectivity in the morphinan class.

Hypothesized Research Objectives for this compound Investigation

Given the foundational knowledge of morphinan chemistry and pharmacology, the investigation of a novel compound like this compound would likely be guided by a set of specific research objectives. The primary goals would be to fully characterize its chemical and pharmacological properties to determine its potential as a therapeutic agent or a research tool.

Key Hypothesized Research Objectives:

Synthesis and Structural Elucidation: To develop an efficient synthetic route for this compound and to confirm its molecular structure and stereochemistry using modern analytical techniques.

In Vitro Pharmacological Profiling: To determine the binding affinities of this compound at the µ, δ, and κ opioid receptors through competitive radioligand binding assays. This would establish the compound's receptor selectivity profile.

Functional Activity Assessment: To characterize the functional activity of this compound at each opioid receptor subtype (e.g., as a full agonist, partial agonist, or antagonist) using in vitro functional assays such as GTPγS binding or cAMP accumulation assays.

Structure-Activity Relationship (SAR) Studies: To compare the pharmacological data of this compound with that of levomethorphan and other related analogs to understand the impact of the 4-phenoxy substitution on receptor interaction and activity.

In Vivo Efficacy and Behavioral Studies: To evaluate the in vivo effects of this compound in animal models to assess its potential analgesic properties and to characterize its broader behavioral profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29NO2 B1645902 4-Phenoxy Levomethorphan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

(1R,9R,10R)-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C24H29NO2/c1-25-15-14-24-13-7-6-10-19(24)20(25)16-17-11-12-21(26-2)23(22(17)24)27-18-8-4-3-5-9-18/h3-5,8-9,11-12,19-20H,6-7,10,13-16H2,1-2H3/t19-,20+,24+/m0/s1

InChI Key

FGMSEQUOXWPSMD-DCLXLUIPSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 4 Phenoxy Levomethorphan

Retrosynthetic Analysis of the 4-Phenoxy Levomethorphan Moiety

A retrosynthetic analysis of this compound identifies the critical chemical bonds and strategic disconnections required for its synthesis. The primary disconnection is the C-O ether bond of the phenoxy group. This approach simplifies the target molecule into two key precursors: a 4-hydroxy levomethorphan intermediate and a phenylating agent.

This strategy isolates the challenge of stereocontrol within the synthesis of the 4-hydroxy morphinan (B1239233) core, while the introduction of the phenoxy group becomes the final key transformation. Further disconnection of the morphinan skeleton itself typically involves breaking it down into more manageable building blocks, such as a chiral octahydroisoquinoline derivative, which contains one of the key stereocenters. This approach is a common theme in the total synthesis of morphinan alkaloids. udel.edu

Strategic Approaches to Introducing the Phenoxy Group onto Morphinan Precursors

The formation of the phenoxy ether linkage at the C-4 position of the morphinan skeleton is a pivotal step. This transformation requires the coupling of the phenolic hydroxyl group of a 4-hydroxy morphinan precursor with a phenyl group. Modern synthetic chemistry offers several powerful methods to achieve this C-O bond formation.

Classical methods for forming aryl ethers, such as the Ullmann condensation, represent a viable, albeit often harsh, approach. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. In the context of this compound, this would entail reacting the 4-hydroxy levomethorphan precursor with an activated phenyl derivative, such as iodobenzene (B50100) or bromobenzene. While effective, the high temperatures and strong basic conditions required for the Ullmann reaction can be incompatible with the complex, multi-functionalized morphinan scaffold, potentially leading to side reactions or degradation. Modifications to the phenolic hydroxyl group in morphinans are a common strategy for altering their biological profiles. nih.govoup.comutexas.edu

Modern synthetic chemistry has largely shifted towards palladium-catalyzed cross-coupling reactions for the construction of C-O bonds due to their milder conditions and broader substrate scope. researchgate.net The Buchwald-Hartwig O-arylation is a premier method for this transformation. mit.edu This reaction utilizes a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base to couple an alcohol (in this case, the 4-hydroxy morphinan precursor) with an aryl halide or triflate.

The key to the success of this reaction lies in the choice of ligand, which facilitates the crucial reductive elimination step from the palladium center to form the desired C-O bond. mit.edu This method offers significant advantages over classical techniques, including lower reaction temperatures and greater functional group tolerance, making it highly suitable for late-stage functionalization of complex molecules like morphinan alkaloids. nih.govnih.gov

Table 1: Comparison of Synthetic Methods for Aryl Ether Formation

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often not required, or simple ligandsSpecialized biaryl phosphine ligands
Reactants Phenol + Aryl HalidePhenol/Alcohol + Aryl Halide/Triflate
Base Strong inorganic (e.g., K₂CO₃, Cs₂CO₃)Often a strong, non-nucleophilic base
Temperature High (often >150 °C)Mild to moderate (Room Temp to ~100 °C)
Scope Limited functional group toleranceBroad functional group tolerance

Enantioselective Synthesis and Chiral Resolution Techniques for Morphinan Stereochemistry

Achieving the correct absolute stereochemistry of the levomethorphan core is a critical aspect of the synthesis. Levomethorphan is the levorotatory enantiomer of racemethorphan, and its biological activity is distinct from its dextrorotatory counterpart, dextromethorphan (B48470). researchgate.netwikipedia.org Two primary strategies are employed to obtain the enantiomerically pure morphinan skeleton: direct asymmetric synthesis or classical chiral resolution of a racemic mixture.

Asymmetric synthesis aims to construct the chiral morphinan framework from achiral or simpler chiral precursors, setting the desired stereochemistry throughout the synthetic sequence. A variety of powerful enantioselective methods have been developed for the synthesis of the morphinan core. researchgate.netnih.gov These strategies often involve a key stereochemistry-defining step early in the synthesis.

Notable approaches include:

Catalytic Enantioselective Reactions: Methods such as the Sharpless asymmetric dihydroxylation can be used to install the initial stereocenters on an achiral precursor, which are then carried through the subsequent cyclization steps. rsc.org

Intramolecular Cyclizations: Asymmetric intramolecular Heck reactions have been employed to forge the critical quaternary carbon center found in the morphinan skeleton with high enantioselectivity. udel.edu

Rhodium-Catalyzed Cascades: Advanced strategies utilizing Rh(I)-catalyzed C–H alkenylation followed by a torquoselective electrocyclization cascade can build the core bicyclic framework, which then undergoes a Grewe cyclization to furnish the complete tetracyclic morphinan system. rsc.org

A classical and industrially prevalent method for obtaining single enantiomers is the resolution of a racemic mixture. For morphinans, which contain a basic nitrogen atom at the 17-position, this is typically achieved through the formation of diastereomeric salts with a chiral acid. libretexts.org The racemic morphinan base is treated with an enantiomerically pure resolving agent, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. japsonline.comgoogle.com

This reaction produces a mixture of two diastereomeric salts (e.g., [levomethorphan]•[L-tartrate] and [dextromethorphan]•[L-tartrate]). Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org This difference allows for the preferential crystallization of one diastereomer, which can then be physically separated by filtration. The enantiomerically pure morphinan base is subsequently liberated by treating the isolated salt with a base to neutralize the chiral acid. This method is highly effective for resolving key intermediates in the synthesis of both dextromethorphan and levomethorphan. japsonline.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentChemical ClassPrinciple of Separation
Tartaric Acid Chiral Dicarboxylic AcidForms diastereomeric salts with differing solubilities. Widely used due to availability and effectiveness. mdpi.comnih.govresearchgate.net
Mandelic Acid Chiral α-Hydroxy AcidForms diastereomeric salts, often effective for resolving amines and their precursors. japsonline.comresearchgate.net
Dibenzoyltartaric Acid Tartaric Acid DerivativeA more lipophilic resolving agent that can offer different crystallization properties compared to tartaric acid. nih.gov
Camphorsulfonic Acid Chiral Sulfonic AcidA strong acid used for forming crystalline diastereomeric salts with basic compounds.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment (e.g., Chiral HPLC, SFC, Capillary Electrophoresis)

The separation of levomethorphan from its enantiomer, dextromethorphan, is a critical analytical challenge in both synthetic chemistry and forensic analysis. This separation is essential for confirming the enantiomeric purity of the target molecule. Several advanced chromatographic techniques have been developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established method for resolving methorphan enantiomers. The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed. japsonline.com A variety of methods have been successfully developed, demonstrating the versatility of this technique. google.com For instance, the use of a Chiralcel OJ column with a mobile phase of n-hexane, 2-propanol, and diethylamine (B46881) has proven effective. u-tokyo.ac.jp Similarly, LC-MS/MS methods on columns like the Lux AMP and Chiral CD-Ph provide high sensitivity and complete chiral separation in under 12 minutes. nih.govwikipedia.org

Below is a summary of reported Chiral HPLC conditions for the separation of methorphan enantiomers:

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced use of organic solvents. nottingham.ac.uk The technique uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol modifier like methanol (B129727) or ethanol. nih.gov Polysaccharide-based chiral stationary phases are also the standard in SFC for enantioseparation. researchgate.net While specific SFC methods for this compound are not detailed in the literature, the principles of SFC make it highly suitable for the purification and analysis of morphinan enantiomers. illinois.edu Its utility in preparative chromatography for obtaining milligram quantities of pure enantiomers is particularly noteworthy. researchgate.net

Capillary Electrophoresis (CE)

CE provides an alternative mechanism for chiral separation, often without the need for expensive chiral columns. nih.gov Separation is achieved by adding a chiral selector, typically a cyclodextrin (B1172386) derivative, to the background electrolyte (run buffer). ebi.ac.uk The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities and, consequently, separation. Methods using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral additive have successfully resolved levomethorphan and dextromethorphan in under 4 minutes. nih.govarkat-usa.org

Key parameters for the chiral separation of methorphan enantiomers by CE are outlined below:

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of a complex molecule like this compound involves multiple steps, each requiring careful optimization to maximize yield and purity. mdpi.com Key transformations would include the formation of the morphinan skeleton and the subsequent installation of the phenoxy group.

The construction of the morphinan core is often achieved via a Grewe cyclization reaction, which involves the acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline intermediate. u-tokyo.ac.jpjuniperpublishers.com Optimization of this critical step involves:

Acid Catalyst: Strong acids are required, with mixtures like phosphoric acid and phosphorus pentoxide commonly used to create anhydrous conditions. The concentration and ratio of these acids are critical parameters. juniperpublishers.com

Temperature: The reaction is typically conducted at elevated temperatures (e.g., 65-150°C) to overcome the activation energy of the C-C bond formation. u-tokyo.ac.jpjuniperpublishers.com Temperature must be carefully controlled to prevent side reactions.

Solvent: A high-boiling, non-reactive solvent such as toluene (B28343) is often used to facilitate azeotropic removal of water and maintain the desired reaction temperature. juniperpublishers.com

The introduction of the 4-phenoxy group would likely be accomplished via an Ullmann condensation, a copper-catalyzed cross-coupling of a phenol with an aryl halide. wikipedia.org The optimization of this aryl ether synthesis focuses on:

Catalyst System: The choice of the copper(I) source (e.g., CuI) and a supporting ligand (e.g., a phosphine) can significantly impact reaction efficiency. arkat-usa.org

Base: An inorganic base, such as potassium carbonate (K2CO3), is required to deprotonate the phenol, and its choice can affect the reaction rate. arkat-usa.org

Solvent: Non-polar aromatic solvents like toluene or xylene generally give higher yields compared to polar solvents for this type of coupling. arkat-usa.org

Temperature: Ullmann reactions traditionally require high temperatures (100-210°C) to proceed at a reasonable rate. wikipedia.orgarkat-usa.org

Following the synthesis, isolation and purification procedures are crucial. For a basic compound like a morphinan derivative, a standard acid-base extraction is a primary purification step. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified, and the deprotonated product is extracted back into an organic solvent. google.com The final purification is typically achieved by crystallization from a suitable solvent system, which removes minor impurities and yields the final product in high purity. google.com

Structural Elucidation and Purity Assessment of Synthetic Intermediates

The multi-step synthesis of this compound necessitates the characterization and purity assessment of key intermediates to ensure the final product's integrity. The synthetic pathway begins with a resolved chiral starting material, such as (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, to establish the correct stereochemistry from the outset. japsonline.com

This starting material is then typically N-formylated before undergoing the Grewe cyclization to form the core morphinan skeleton. juniperpublishers.com The resulting intermediate, N-formyl levomethorphan, would then be deformylated to yield levomethorphan, the immediate precursor before the final phenoxy group addition.

Structural Elucidation: The complex, polycyclic structures of these intermediates are confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms. The chemical shifts, coupling constants, and through-space correlations (from experiments like NOESY) are used to confirm the intricate structure and relative stereochemistry of the five contiguous stereocenters in the morphinan core. udel.edu

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of each intermediate, confirming the success of each synthetic transformation. Tandem MS (MS/MS) provides fragmentation patterns that can further corroborate the proposed structure by identifying key structural motifs. nih.gov

Purity Assessment: The purity of each isolated intermediate is critical for the success of subsequent steps.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing purity. A reversed-phase HPLC method, often with UV detection, is used to separate the desired intermediate from starting materials, reagents, and byproducts. google.com As described for the analysis of levorphanol (B1675180), specific methods can be developed to quantify impurities, such as residual levomethorphan starting material, to levels below 0.15%. google.com This ensures that impurities are not carried forward in the synthetic sequence.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress, allowing for the determination of when a reaction is complete and providing a preliminary assessment of the product mixture's complexity.

By carefully characterizing each intermediate, chemists can ensure the structural and stereochemical integrity of the synthetic pathway, leading to the successful synthesis of the target compound.

Advanced Structural and Stereochemical Characterization

High-Resolution Spectroscopic Analysis for Confirmation of 4-Phenoxy Levomethorphan Structure

The unambiguous confirmation of the chemical structure of this compound would rely on a combination of high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid polycyclic structure and the presence of numerous stereocenters. Key diagnostic signals would include:

Aromatic protons from both the morphinan's aromatic ring and the appended phenoxy group, appearing in the downfield region (typically δ 6.5-8.0 ppm). The substitution pattern on both rings would lead to distinct splitting patterns (e.g., doublets, triplets).

The N-methyl group protons, which would likely appear as a singlet in the upfield region (around δ 2.3-2.5 ppm).

Protons on the saturated rings of the morphinan (B1239233) core, which would exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

The absence of a phenolic proton signal (which would be present in the parent compound, levorphanol) and the presence of signals corresponding to the phenoxy group would be a key indicator of successful substitution.

¹³C NMR: The carbon NMR spectrum would provide complementary information, with the number of signals corresponding to the number of unique carbon atoms in the molecule. Expected key resonances include:

Signals for the aromatic carbons, with those bonded to oxygen (C4 and the ipso-carbon of the phenoxy group) appearing at lower field.

The signal for the N-methyl carbon.

A series of signals in the aliphatic region corresponding to the carbons of the morphinan skeleton.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning all proton and carbon signals and confirming the connectivity of the atoms, including the ether linkage of the phenoxy group to the C4 position of the morphinan core.

Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present. Key expected absorption bands for this compound would include:

C-H stretching vibrations for aromatic and aliphatic hydrogens.

C=C stretching vibrations from the aromatic rings.

A prominent C-O-C stretching band, characteristic of the aryl ether linkage, which is a key feature distinguishing it from its hydroxylated precursor.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula (C₂₄H₂₉NO₂). The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic fragments of the morphinan skeleton and the loss of the phenoxy group.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Observations
¹H NMRAromatic protons (δ 6.5-8.0 ppm), N-methyl singlet (δ 2.3-2.5 ppm), complex aliphatic multiplets.
¹³C NMRDistinct signals for aromatic and aliphatic carbons, including quaternary carbons of the morphinan core.
IR SpectroscopyC-O-C stretching (aryl ether), C=C aromatic stretching, C-H aliphatic and aromatic stretching.
High-Resolution Mass SpectrometryAccurate mass confirming the molecular formula C₂₄H₂₉NO₂.

Quantitative Determination of Enantiomeric Excess and Absolute Configuration

Levomethorphan possesses a specific stereochemistry, and it is crucial to confirm that the introduction of the phenoxy group does not alter the existing stereocenters and to quantify the enantiomeric purity of the final product.

Quantitative Determination of Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.

A chiral stationary phase (CSP) capable of discriminating between the enantiomers of this compound would be employed.

The sample would be dissolved in a suitable mobile phase and injected into the HPLC system.

The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times.

The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Absolute Configuration: The absolute configuration of the stereocenters in this compound is expected to be the same as in the parent levomethorphan molecule. However, this must be experimentally verified.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the absolute configuration. The resulting three-dimensional structure would unambiguously show the spatial arrangement of all atoms.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of an enantiomerically pure sample of this compound would be the mirror image of its enantiomer's spectrum. By comparing the experimental spectrum to that of known related compounds or to theoretical calculations, the absolute configuration can be inferred.

Conformational Analysis of the Morphinan Core and the Influence of Phenoxy Substitution via NMR and X-ray Crystallography

The rigid, polycyclic structure of the morphinan core exists in a specific conformation that is crucial for its biological activity. The introduction of a bulky phenoxy group at the C4 position can potentially influence this conformation.

NMR Spectroscopy: Advanced NMR techniques can provide insights into the solution-state conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing information about the relative orientation of different parts of the molecule. For instance, NOEs between the phenoxy protons and protons on the morphinan skeleton could help define the preferred orientation of the phenoxy group.

Coupling Constants: The magnitude of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which can be used to deduce the conformation of the saturated rings.

X-ray Crystallography: As mentioned earlier, single-crystal X-ray diffraction would provide a precise and detailed picture of the solid-state conformation of this compound. This would reveal bond lengths, bond angles, and torsion angles, defining the exact shape of the morphinan core and the orientation of the phenoxy substituent. researchgate.netnih.govnih.gov This data would be invaluable for understanding how the phenoxy group might interact with its biological target.

Table 2: Techniques for Stereochemical and Conformational Analysis

AnalysisPrimary TechniqueInformation Obtained
Enantiomeric ExcessChiral HPLCQuantitative measure of enantiomeric purity.
Absolute ConfigurationX-ray CrystallographyUnambiguous determination of the 3D arrangement of atoms.
Solution Conformation2D NMR (NOESY/ROESY)Information on through-space proton proximities and molecular shape in solution.
Solid-State ConformationX-ray CrystallographyPrecise bond lengths, angles, and torsion angles in the crystalline state.

Unable to Generate Article: No Scientific Data Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific in vitro pharmacological data for the chemical compound “this compound” could be located. The creation of a scientifically accurate article adhering to the requested detailed outline is contingent upon the availability of published research findings.

The specified structure for the article required detailed information on:

Opioid Receptor Ligand Binding Studies: Specific affinity (Kᵢ) and selectivity values for mu (μ₁, μ₂), kappa (κ₁, κ₃), and delta (δ) opioid receptor subtypes.

G-Protein Coupled Receptor (GPCR) Functional Assays: Data from functional assays such as GTPγS binding or cAMP modulation to determine agonist efficacy and potency, as well as any evidence of ligand-directed signaling or receptor pathway bias.

Despite targeted searches for this specific compound in relation to these experimental assays, the necessary data points to populate the outlined sections and subsections, including the mandatory data tables, are not present in the accessible scientific record. Information exists for the parent compound, Levomethorphan, and for other morphinan derivatives, but not for the specific 4-Phenoxy variant as requested.

Without foundational research data on the receptor pharmacology of this compound, it is impossible to generate the thorough, informative, and scientifically accurate content required by the user's instructions. Proceeding would involve speculation or the fabrication of data, which would violate the core principles of scientific accuracy. Therefore, the requested article cannot be produced.

Receptor Pharmacology of 4 Phenoxy Levomethorphan: in Vitro Mechanistic Characterization

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Evaluation via In Vitro Assays

No published in vitro assay data is available to quantify the NMDA receptor antagonist activity of 4-Phenoxy Levomethorphan.

Monoamine Transporter Inhibition Profile

Serotonin Transporter (SERT) Inhibition Assays

No published in vitro assay data is available to quantify the SERT inhibition of this compound.

Norepinephrine Transporter (NET) Inhibition Assays

No published in vitro assay data is available to quantify the NET inhibition of this compound.

Structure Activity Relationship Sar and Computational Modeling of 4 Phenoxy Levomethorphan

Elucidation of Pharmacophoric Requirements for 4-Phenoxy Morphinan-Based Ligands

The biological activity of morphinan-based ligands is dictated by a set of essential chemical features, collectively known as a pharmacophore. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for molecular recognition by a specific receptor. For morphinans targeting opioid receptors, a well-established pharmacophore model includes several key elements derived from the structure of molecules like morphine.

The fundamental pharmacophoric features for a typical morphinan (B1239233) ligand are:

A Protonated Nitrogen Atom: The tertiary amine in the D-ring of the morphinan scaffold is typically protonated at physiological pH. This cationic center is crucial as it forms a key ionic interaction, or salt bridge, with a negatively charged amino acid residue, most notably an aspartate (Asp) residue, within the binding pocket of opioid receptors. This interaction serves as a primary anchor, locking the ligand into the receptor.

A Phenolic Hydroxyl Group: In classical morphinans like morphine, the hydroxyl group at the C3 position of the A-ring is a critical feature, engaging in hydrogen bonding with residues in the receptor. In derivatives like 4-Phenoxy Levomethorphan, where this group is absent and replaced by a phenoxy moiety at the C4 position, the aromatic phenoxy ring itself may serve as a bioisosteric replacement, engaging in different types of interactions such as pi-pi stacking or hydrophobic interactions.

An Aromatic Ring: The A-ring of the morphinan structure provides a flat, hydrophobic surface that engages in van der Waals and aromatic interactions with nonpolar and aromatic residues in the binding site.

Specific Stereochemistry: The rigid, multi-ring structure of the morphinan scaffold holds these pharmacophoric elements in a precise spatial orientation. The levorotatory ("levo-") configuration is essential for potent opioid receptor activity, as it presents the functional groups to the receptor in the correct conformation for optimal binding.

The introduction of the 4-phenoxy group modifies this classical pharmacophore, adding a large, somewhat flexible aromatic moiety that can explore additional binding space within the receptor, potentially influencing selectivity and potency.

Influence of the 4-Phenoxy Moiety on Ligand-Receptor Recognition and Binding Orientation

The addition of a phenoxy group at the C4 position of the levomethorphan scaffold introduces a significant structural modification that profoundly impacts how the ligand recognizes and binds to its target receptor. This bulky aromatic substituent alters the steric and electronic profile of the molecule, leading to new or modified interactions within the receptor's binding pocket.

The binding of morphinans to opioid receptors occurs within a pocket formed by several transmembrane helices. This pocket is lined with a variety of amino acid residues capable of different types of chemical interactions.

Aromatic and Hydrophobic Interactions: The core morphinan structure already provides surfaces for hydrophobic interactions. The 4-phenoxy moiety adds a second phenyl ring, significantly increasing the potential for favorable interactions with aromatic residues such as histidine (e.g., H297 in the µ-opioid receptor), tyrosine, and tryptophan, through pi-pi stacking or pi-cation interactions. This additional aromatic group can also occupy a hydrophobic sub-pocket, displacing water molecules and resulting in a favorable entropic contribution to the binding energy.

Hydrogen Bonding: While this compound lacks the classical C3-hydroxyl group, the ether oxygen of the phenoxy linkage could potentially act as a hydrogen bond acceptor. Its ability to do so would depend on its precise orientation within the binding site and the presence of suitable hydrogen bond donor residues. However, the primary role of this moiety is more likely related to its steric bulk and aromatic character rather than direct hydrogen bonding. The foundational interaction for the entire class remains the ionic bond between the protonated amine and the key aspartate residue (Asp147 in the µ-opioid receptor).

Stereochemistry is a critical determinant of activity for morphinan-based ligands. The rigid framework of the molecule ensures a specific three-dimensional presentation of its pharmacophoric features.

Stereochemical Preference: The "levo-" configuration of levomethorphan is the biologically active enantiomer for opioid receptors. This specific arrangement correctly orients the protonated nitrogen and the aromatic rings to fit within the chiral binding site of the receptor. Its dextrorotatory counterpart, dextromethorphan (B48470), has a vastly different pharmacological profile, notably lacking significant opioid agonist activity and instead acting as an NMDA receptor antagonist. This highlights the receptor's strict stereochemical requirements.

Conformational Dynamics: While the core morphinan structure is rigid, the 4-phenoxy substituent introduces a degree of conformational flexibility via rotation around the C4-O-C bond. This flexibility allows the terminal phenyl ring to adopt various orientations, enabling it to find an optimal fit within a specific sub-pocket of the receptor. This conformational adaptability can be key to achieving high affinity and may also play a role in determining functional selectivity (i.e., whether the ligand acts as an agonist or antagonist at different receptor subtypes).

Ligand-Receptor Docking Studies for Binding Site Prediction and Ligand Pose Analysis

Computational docking is a powerful tool used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. These studies for morphinan analogs provide a detailed, atom-level view of the interactions that stabilize the ligand-receptor complex.

Molecular docking simulations of morphinan ligands into crystal structures of opioid receptors, such as the µ-opioid receptor (PDB ID: 4DKL), consistently reveal a canonical binding mode.

The protonated tertiary amine of the levomethorphan core is positioned to form a strong ionic bond with the highly conserved Asp147 residue in transmembrane helix 3 (TM3). This is considered the most critical anchoring interaction.

The aromatic A-ring of the morphinan scaffold settles into a hydrophobic pocket, often making contact with aromatic residues like Histidine 297 (H297) in TM6.

The 4-phenoxy group would extend from this core position, likely into a secondary binding pocket. Depending on the receptor subtype and its specific topology, this group could engage in hydrophobic or aromatic stacking interactions with other residues, thereby enhancing binding affinity and potentially conferring selectivity.

The predicted binding pose allows for the rationalization of SAR data and guides the design of new analogs with improved properties.

Interaction TypeLigand MoietyKey Receptor Residue (µ-Opioid)Reference
Ionic BondProtonated AmineAsp147 (TM3)
Aromatic/HydrophobicMorphinan A-RingH297 (TM6), W293 (TM6)
Aromatic/Hydrophobic4-Phenoxy GroupHypothesized interaction with residues in adjacent sub-pockets

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of a series of compounds with their biological activity. For a series of 4-phenoxy morphinan analogs, a QSAR model could be developed to predict their receptor binding affinity or functional potency.

The process involves:

Generating Descriptors: For each analog in the series (e.g., with different substituents on the phenoxy ring), a set of numerical descriptors is calculated. These can include electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molecular volume) parameters.

Model Building: Statistical methods are used to build a mathematical equation that relates these descriptors to the observed biological activity.

3D-QSAR: More advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. In these approaches, the molecules are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. The resulting QSAR model generates 3D contour maps that visualize regions where modifications to the structure would be predicted to increase or decrease activity.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic interactions between a ligand like this compound and its target receptor. mdpi.comnih.govfrontiersin.org By simulating the atomic movements over time, these computational techniques allow for the observation of how the ligand settles into its binding site, the stability of the complex, and the specific interactions that govern its affinity and efficacy. nih.govfrontiersin.org

Upon binding to a receptor, such as the µ-opioid receptor (MOR), this compound must adopt a stable conformation to exert its effect. MD simulations are used to assess this stability by tracking the ligand's atomic positions relative to the protein's binding pocket over the course of the simulation, often on the microsecond scale. mdpi.com A key metric for this is the Root Mean Square Deviation (RMSD), where a low and stable RMSD value indicates that the ligand has found a favorable and consistent binding pose.

MD simulations can be extended to provide quantitative estimates of binding affinity through methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govnih.gov This method calculates the binding free energy (ΔGbind) by analyzing snapshots from the simulation trajectory and summing the various energy components. nih.govfrontiersin.orgnih.gov

The binding free energy is a sum of the changes in molecular mechanics energy in a vacuum (ΔEMM), the solvation free energy (ΔGsolv), and the conformational entropy (-TΔS). The molecular mechanics energy includes van der Waals (ΔEvdW) and electrostatic (ΔEelec) interactions. The solvation energy is composed of polar (ΔGpolar) and non-polar (ΔGnonpolar) contributions.

For a compound like this compound, the phenoxy group is expected to significantly contribute to the binding free energy, primarily by enhancing the favorable van der Waals interactions and the non-polar component of solvation energy.

Table 1: Illustrative Components of Binding Free Energy (ΔGbind) for Levomethorphan vs. This compound

CompoundΔEvdW (kcal/mol)ΔEelec (kcal/mol)ΔGpolar (kcal/mol)ΔGnonpolar (kcal/mol)ΔGbind (kcal/mol)
Levomethorphan-45.5-20.1+28.3-4.8-42.1
This compound-52.7-21.3+31.5-6.2-48.7

Note: This table presents illustrative data based on established principles of molecular mechanics to demonstrate the likely energetic contributions of the phenoxy group. Actual values would require specific, dedicated simulation studies.

Computational Investigation of Enantiomeric Stereoselectivity in Receptor Interactions

Stereospecific recognition is a critical feature of biological systems, and opioid receptors exhibit a strong preference for the levorotatory (-) enantiomers of morphinans. oup.comornl.govosti.gov The dextrorotatory (+) enantiomers, such as dextrorphan, generally have minimal affinity for opioid receptors and exhibit a different pharmacological profile, often interacting with the NMDA receptor. nih.govnih.gov

Computational docking and MD simulations are powerful tools for elucidating the molecular basis of this stereoselectivity. oup.comornl.govosti.gov When the enantiomers of a morphinan are modeled in the µ-opioid receptor's binding site, clear differences in their binding modes and interaction energies emerge.

Levomethorphan (Levo-isomer): The (-)-enantiomer fits optimally into the chiral binding pocket. Its three-dimensional structure allows the protonated nitrogen to form a strong, charge-assisted hydrogen bond with the key aspartate residue (D1473.32). Furthermore, the aromatic rings and other parts of the scaffold can engage in favorable hydrophobic and van der Waals interactions with surrounding residues. nih.gov

The addition of the 4-phenoxy group to levomethorphan is expected to amplify this stereoselectivity. The phenoxy moiety can only contribute favorably to binding when the morphinan core is already in the correct levorotatory orientation. In the dextrorotatory enantiomer, this group would likely be positioned in a region of the binding pocket where it either makes no favorable contacts or introduces steric hindrance.

Table 2: Comparison of Key Interactions for Morphinan Enantiomers at the µ-Opioid Receptor

Interaction TypeLevomethorphanDextromethorphanRationale for Selectivity
Ionic Bond Strong interaction with D1473.32Weak or absent interactionThe stereochemistry of the dextro-isomer prevents optimal alignment of the protonated amine with the aspartate residue.
Hydrophobic Interactions Favorable contacts with multiple non-polar residuesFewer favorable contacts, potential for steric clashesThe overall shape of the levo-isomer is complementary to the hydrophobic pockets of the binding site.
Phenoxy Group Interaction Potential for additional stabilizing contactsLikely to be sterically hindered or poorly positionedThe beneficial placement of the phenoxy group is contingent on the correct orientation of the core scaffold.

In Vitro Metabolism of 4 Phenoxy Levomethorphan

Characterization of Metabolic Pathways in Hepatic Microsomal Systems (e.g., Human and Rat Liver Microsomes)

The primary routes of Levomethorphan metabolism involve Phase I oxidative reactions, which functionalize the molecule to facilitate subsequent Phase II conjugation and excretion. researchgate.net In vitro studies utilizing both human and rat liver microsomes have been instrumental in elucidating these pathways. researchgate.net These subcellular fractions contain a high concentration of the key enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

The two principal Phase I metabolic pathways for Levomethorphan are O-demethylation and N-demethylation. nih.gov

O-Demethylation: This process involves the removal of the methyl group from the methoxy (B1213986) moiety at the 3-position of the morphinan (B1239233) structure. This reaction is the primary activation pathway, converting the prodrug Levomethorphan into its pharmacologically active metabolite, Levorphanol (B1675180). wikipedia.org

N-Demethylation: This pathway involves the removal of the methyl group from the nitrogen atom in the piperidine (B6355638) ring, resulting in the formation of nor-levomethorphan.

Further metabolism can occur, leading to a didemethylated metabolite, 3-hydroxymorphinan, through sequential N- and O-demethylation. researchgate.net Studies comparing Levomethorphan with its enantiomer, Dextromethorphan (B48470), have revealed significant quantitative differences in the formation of these metabolites, highlighting the stereoselective nature of these processes. researchgate.net

Table 1: Comparative Metabolite Concentrations in Rat Hair Following Administration of Dextromethorphan vs. Levomethorphan researchgate.net
Compound AdministeredParent Compound (ng/mg)O-Demethylated Metabolite (ng/mg)N-Demethylated Metabolite (ng/mg)N,O-Didemethylated Metabolite (ng/mg)
Dextromethorphan63.42.725.10.7
Levomethorphan24.524.62.60.5

Following Phase I metabolism, the resulting metabolites, particularly the hydroxylated products like levorphanol, undergo Phase II conjugation reactions.

Glucuronidation: This is the most significant conjugation pathway for Levomethorphan metabolites. The enzyme-mediated addition of a glucuronic acid moiety to the hydroxyl group of levorphanol forms a more polar, water-soluble glucuronide conjugate, which can be readily excreted. nih.gov The detection of metabolites in biological samples after hydrolysis with β-glucuronidase confirms that they exist as O-glucuronides. researchgate.net

Hydroxylation: Besides the hydroxylation that occurs as a result of O-demethylation, other hydroxylation reactions on the morphinan structure are possible, although they represent minor pathways.

Identification of Major Metabolites using Advanced Analytical Techniques (e.g., LC-MS/MS)

The identification and quantification of Levomethorphan and its metabolites require sophisticated analytical methods due to the presence of its stereoisomer, Dextromethorphan. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose. researchgate.net Chiral chromatography columns are essential to separate Levomethorphan from Dextromethorphan and their respective metabolites, allowing for precise and unambiguous quantification. researchgate.net Using these methods, the major metabolites confirmed in various biological matrices are the O-demethylated (levorphanol), N-demethylated, and N,O-didemethylated products. researchgate.net

Role of Cytochrome P450 (CYP) Isoforms and UGT Enzymes in Biotransformation

The biotransformation of Levomethorphan is catalyzed by specific enzymes primarily located in the liver. nih.gov

Cytochrome P450 (CYP) Isoforms: The oxidative demethylation reactions are mediated by the CYP superfamily of enzymes. Based on extensive studies of its enantiomer, Dextromethorphan, the primary enzymes involved are:

CYP2D6: This isoform is the principal enzyme responsible for the O-demethylation of Dextromethorphan to Dextrorphan. nih.govnih.gov It is therefore strongly implicated in the analogous conversion of Levomethorphan to Levorphanol.

CYP3A4: This isoform is the main enzyme mediating the N-demethylation pathway. nih.gov

UDP-Glucuronosyltransferase (UGT) Enzymes: These Phase II enzymes are responsible for the glucuronidation of Levomethorphan's hydroxylated metabolites. criver.com While specific reaction phenotyping for Levomethorphan is not extensively detailed, UGT enzymes are known to be critical for the clearance of many opioids and related compounds. frontiersin.orgresearchgate.net

To precisely identify which enzyme isoforms are responsible for specific metabolic pathways (a process known as reaction phenotyping), in vitro systems using recombinant enzymes are employed. These systems consist of individual human CYP or UGT enzymes expressed in cell lines, which allows for the unambiguous assessment of each enzyme's contribution to the metabolism of a drug candidate. researchgate.net Studies on Dextromethorphan have used recombinant CYP2D6 and CYP3A4 to confirm their roles in O- and N-demethylation, respectively. nih.gov This methodology is the standard approach to confirm the specific enzymes involved in Levomethorphan's biotransformation.

A key feature of Levomethorphan's metabolism is its enantioselectivity. The enzymes involved, particularly CYP2D6, metabolize Levomethorphan and Dextromethorphan at different rates and produce different metabolite ratios.

Studies using human and rat liver microsomes have suggested a significant enantioselective metabolism for Levomethorphan, particularly concerning the O-demethylation pathway. researchgate.net As illustrated in Table 1, the O-demethylated metabolite (levorphanol) is formed in much greater abundance from Levomethorphan compared to the formation of its enantiomer (dextrorphan) from Dextromethorphan. Conversely, the N-demethylation pathway is more prominent for Dextromethorphan. researchgate.net This demonstrates that the metabolic stability and primary clearance pathway are highly dependent on the stereochemistry of the parent compound.

Evaluation of Prodrug Potential and Formation of Active Metabolites (e.g., 4-Phenoxy Levorphanol Analog)

Detailed in vitro studies are essential to characterize the metabolic pathway of 4-Phenoxy Levomethorphan and to ascertain its efficiency as a prodrug. Prodrugs are inactive compounds that are converted into their pharmacologically active forms within the body through metabolic processes. In the case of this compound, the primary metabolic conversion of interest is its transformation into the 4-Phenoxy Levorphanol analog, which is hypothesized to be the active therapeutic agent.

The metabolic conversion of levomethorphan and its analogs is principally mediated by the cytochrome P450 (CYP) enzyme system, with a significant role played by the CYP2D6 isoform. This enzymatic process typically involves O-demethylation, where a methyl group is removed, leading to the formation of the active levorphanol analog.

While specific experimental data on the in vitro metabolism of this compound is not extensively available in publicly accessible literature, the metabolic pathway can be inferred from studies on structurally related compounds, such as levomethorphan and its enantiomer, dextromethorphan. For these compounds, O-demethylation by CYP2D6 is a well-established metabolic route.

Hypothesized Metabolic Conversion:

The central hypothesis is that this compound undergoes O-demethylation, catalyzed primarily by CYP2D6, to yield the 4-Phenoxy Levorphanol analog. This reaction is crucial for the compound to exert its pharmacological effects, thus classifying this compound as a prodrug.

Table 1: Key Enzymes and Metabolic Reactions in the Biotransformation of Levomethorphan Analogs

Precursor CompoundPrimary Metabolizing EnzymeMetabolic ReactionActive Metabolite
LevomethorphanCYP2D6O-demethylationLevorphanol
DextromethorphanCYP2D6O-demethylationDextrorphan
This compound (Hypothesized) CYP2D6 (Predicted) O-demethylation 4-Phenoxy Levorphanol analog

Research Findings from Analogous Compounds:

Studies on dextromethorphan have provided a robust model for understanding the metabolism of levomethorphan and its derivatives. Research has consistently shown that CYP2D6 is the principal enzyme responsible for the O-demethylation of dextromethorphan to its active metabolite, dextrorphan. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the rate of metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This variability can have profound implications for the efficacy and safety of drugs metabolized by this pathway.

Given the structural similarity, it is highly probable that the in vitro metabolism of this compound would follow a similar pathway. The presence of the phenoxy group at the 4-position is not expected to fundamentally alter the O-demethylation process at the 3-position, which is the key step in the formation of the active levorphanol analog.

Table 2: Predicted In Vitro Metabolic Profile of this compound

ParameterExpected FindingRationale
Primary Metabolic Pathway O-demethylationBased on the metabolism of levomethorphan and dextromethorphan.
Key Enzyme Cytochrome P450 2D6 (CYP2D6)Well-established role in the metabolism of morphinan-based compounds.
Primary Metabolite 4-Phenoxy Levorphanol analogThe product of O-demethylation and the putative active compound.
Prodrug Classification YesThe parent compound is likely inactive or significantly less active than its metabolite.

Further in vitro studies utilizing human liver microsomes or recombinant CYP enzymes would be necessary to definitively confirm these predictions. Such studies would involve incubating this compound with these enzyme systems and analyzing the formation of the 4-Phenoxy Levorphanol analog over time. Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), could then be determined to quantify the efficiency of the metabolic conversion.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Further 4-Phenoxy Morphinan (B1239233) Derivatives with Modulated Receptor Selectivity and Potency

The rational design and synthesis of new 4-phenoxy morphinan derivatives are critical for fine-tuning their pharmacological profiles. Building upon the core structure of 4-phenoxy levomethorphan, medicinal chemists can introduce a variety of substituents to systematically probe the structure-activity relationships (SAR) governing receptor affinity and selectivity. lboro.ac.uk The morphinan scaffold itself offers several positions for modification, including the N-substituent, the C6 position, and the aromatic A ring. wikipedia.org

The N-substituent in morphinans is a key determinant of activity at opioid receptors. researchgate.net For instance, replacing the N-methyl group with larger substituents like N-phenethyl can significantly enhance affinity and potency at the µ-opioid receptor (MOR). researchgate.net Systematic variation of the N-substituent on the this compound core could yield derivatives with altered receptor selectivity profiles, potentially shifting the balance of activity between µ (mu), δ (delta), and κ (kappa) opioid receptors. nih.govfrontiersin.org

Furthermore, modifications to the phenoxy ring itself could yield significant changes in pharmacology. The introduction of electron-withdrawing or electron-donating groups at various positions on the phenoxy ring could influence the electronic environment of the molecule, potentially altering its interaction with receptor binding pockets. The synthesis of such derivatives would likely involve nucleophilic aromatic substitution reactions, coupling levomethorphan or a suitable precursor with variously substituted phenols. nih.gov

The following table outlines potential synthetic strategies and their expected impact on receptor modulation:

Modification SiteProposed ModificationSynthetic ApproachExpected Pharmacological Outcome
N-17 Substituent Replacement of methyl with larger alkyl or arylalkyl groups (e.g., phenethyl, cyclopropylmethyl)N-demethylation of this compound followed by N-alkylationModulation of µ, δ, and κ receptor affinity and efficacy. researchgate.net
Phenoxy Ring Introduction of substituents (e.g., -Cl, -F, -OCH3, -CF3) at ortho, meta, or para positionsNucleophilic aromatic substitution with substituted phenolsAltered receptor selectivity and potency due to modified electronic and steric properties.
C6 Position Oxidation to a ketone or introduction of other functional groupsStandard oxidation or functional group interconversion reactionsPotential changes in efficacy (agonist vs. antagonist character).

These synthetic efforts, coupled with comprehensive in vitro binding and functional assays, will be instrumental in developing 4-phenoxy morphinan derivatives with tailored receptor selectivity and potency, potentially leading to novel research tools or therapeutic candidates.

Investigation of Allosteric Modulation and Biased Agonism Potential at Opioid Receptors

Beyond traditional orthosteric agonism and antagonism, the concepts of allosteric modulation and biased agonism have emerged as exciting new paradigms in G protein-coupled receptor (GPCR) pharmacology. frontiersin.orgnih.gov The this compound scaffold, with its unique structural features, is a candidate for exploring these more nuanced mechanisms of receptor modulation.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand. nih.gov Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of the endogenous ligand, while negative allosteric modulators (NAMs) have the opposite effect. nih.govbiorxiv.org A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity and a ceiling effect on their modulatory action, which could translate to improved safety profiles. nih.govbiorxiv.org Investigating whether 4-phenoxy morphinan derivatives can act as allosteric modulators of opioid receptors would be a novel and promising research avenue. This would involve developing sophisticated in vitro assays to detect changes in the binding and signaling of orthosteric ligands in the presence of the novel compounds.

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. frontiersin.org For opioid receptors, it is hypothesized that G protein signaling is associated with analgesia, while the β-arrestin pathway may be linked to undesirable side effects like respiratory depression and tolerance. frontiersin.org The development of G protein-biased µ-opioid receptor agonists is therefore a major goal in modern opioid research. The this compound scaffold could be systematically modified to identify derivatives that exhibit biased signaling. This would require the use of cell-based assays that can independently measure G protein activation and β-arrestin recruitment.

The table below summarizes key research questions and the experimental approaches to address them:

Research QuestionExperimental ApproachPotential Significance
Do 4-phenoxy morphinans exhibit allosteric modulation at opioid receptors?Radioligand binding assays in the presence and absence of an orthosteric ligand; functional assays measuring potentiation or inhibition of orthosteric ligand activity.Discovery of novel opioid receptor modulators with potentially safer profiles. nih.gov
Can 4-phenoxy morphinans act as biased agonists?Bioluminescence Resonance Energy Transfer (BRET) or other cell-based assays to quantify G protein activation versus β-arrestin recruitment.Development of analgesics with reduced side effects. frontiersin.org

Development of Advanced Fluorescent Probes Incorporating the this compound Scaffold for Receptor Localization and Dynamics Studies

Fluorescently labeled ligands are invaluable tools in molecular pharmacology, enabling the visualization of receptor localization, trafficking, and dynamics in living cells. nih.govresearchgate.net The development of fluorescent probes based on the this compound scaffold could provide new insights into the cellular and subcellular distribution of opioid receptors.

The design of such probes requires the covalent attachment of a fluorophore to the this compound molecule without significantly compromising its binding affinity and selectivity for the target receptor. researchgate.net A common strategy involves introducing a linker arm at a position on the ligand that is not critical for receptor interaction, to which a fluorescent dye can then be conjugated. core.ac.uk For the this compound scaffold, potential attachment points for a linker could be the N-substituent or a position on the phenoxy ring.

The choice of fluorophore is also crucial and depends on the specific application, with factors such as brightness, photostability, and spectral properties being important considerations. Modern fluorophores like cyanine (B1664457) dyes are often used for this purpose. core.ac.uk Once synthesized, these fluorescent probes can be used in a variety of advanced microscopy techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), to study opioid receptor biology in real-time. thermofisher.com

Potential applications of such probes include:

Mapping the distribution of specific opioid receptor subtypes in different brain regions or cell types.

Studying receptor dimerization and the formation of higher-order receptor complexes.

Visualizing receptor trafficking, including internalization and recycling, in response to ligand binding.

Developing high-throughput screening assays based on fluorescence polarization or other fluorescence-based detection methods. researchgate.net

Exploration of Structure-Metabolism Relationships for Rational Drug Design and Optimization of Metabolic Stability

The metabolism of morphinans can involve several enzymatic pathways, including N-demethylation, O-demethylation, and conjugation with glucuronic acid. nih.gov For levomethorphan itself, O-demethylation to levorphanol (B1675180) is a key metabolic step. wikipedia.org The introduction of the 4-phenoxy group may alter the metabolic profile of the molecule. The ether linkage of the phenoxy group could be a potential site for metabolism, although this would depend on the specific cytochrome P450 enzymes involved.

Structure-metabolism relationship (SMR) studies would involve incubating this compound and its derivatives with liver microsomes or hepatocytes and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net By comparing the metabolic profiles of different derivatives, researchers can identify which structural features are associated with greater metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.